ALS-I-41 Confirmed CNS Penetration in Rhesus Macaque Versus Peptide Antagonist Atosiban
ALS-I-41 demonstrates confirmed central nervous system (CNS) penetration in rhesus macaques following peripheral administration, as verified by cerebrospinal fluid (CSF) extraction and positron emission tomography (PET) imaging. In contrast, the clinically used peptide OXTR antagonist atosiban (a nonapeptide desamino-oxytocin analog) does not significantly enter the brain from systemic circulation when administered peripherally, limiting its utility to peripheral OXTR targets [1]. ALS-I-41 was characterized as a mild brain penetrant in the rhesus macaque model [2].
| Evidence Dimension | CNS penetration following peripheral administration in non-human primates |
|---|---|
| Target Compound Data | Confirmed CNS penetration: detectable in CSF; verified by PET imaging; characterized as mild brain penetrant |
| Comparator Or Baseline | Atosiban: peptide OXTR antagonist; does not significantly enter brain from systemic circulation |
| Quantified Difference | ALS-I-41 penetrates BBB; atosiban does not (qualitative difference, class distinction between non-peptide small molecule vs. peptide antagonist) |
| Conditions | Rhesus macaque model; peripheral (intranasal and intramuscular) administration; CSF extraction via mass spectrometry; PET imaging with [18F]ALS-I-41 |
Why This Matters
For CNS behavioral pharmacology studies, only compounds with validated BBB penetration can interrogate central OXTR mechanisms; atosiban and other peptide antagonists are unsuitable for this application, making ALS-I-41 a necessary selection for primate CNS research.
- [1] Sciencedirect. (n.d.). Oxytocin Receptor Antagonist. Peptide antagonists are unlikely to enter the brain significantly or to cross the placenta. View Source
- [2] Smith, A. L., Walum, H., Connor-Stroud, F., Freeman, S. M., & Young, L. J. (2017). An evaluation of central penetration from a peripherally administered oxytocin receptor selective antagonist in nonhuman primates. Bioorganic & Medicinal Chemistry, 25(1), 305-315. View Source
